molecular formula C10H19N3 B1528723 3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine CAS No. 1350479-21-8

3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

Cat. No. B1528723
M. Wt: 181.28 g/mol
InChI Key: RVWZQJWLAVUWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine” would consist of a pyrazole ring attached to a 2,3,3-trimethylbutyl group at the 3-position and an amine group at the 5-position .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine” are not available, pyrazoles in general can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine” would depend on its specific structure. For example, the presence of the amine group could potentially make the compound a base .

Scientific Research Applications

Molecular and Supramolecular Structure Analysis

The molecular and supramolecular structures of pyrazole derivatives have been extensively studied through experimental and computational methods. For example, Cuenú et al. (2017) explored the structure of a pyrazole derivative utilizing single crystal X-ray diffraction (SC-XRD) and spectroscopic data analysis. Their study also incorporated density functional theory (DFT) for computational analysis, highlighting the molecule's optimized geometry and theoretical vibrational frequencies, which align with experimental data (Cuenú et al., 2017).

Synthesis and Characterization

Research on pyrazole derivatives often focuses on their synthesis and subsequent characterization. Titi et al. (2020) reported on the synthesis of pyrazole derivatives and their structural identification via multiple spectroscopic techniques. Their work extends into exploring the biological activity of these compounds against cancer and microbes, demonstrating the versatility of pyrazole derivatives in medicinal chemistry (Titi et al., 2020).

Computational Studies and Biological Evaluation

Design and biological evaluation of pyrazole derivatives, based on computational target fishing, have shown promise in antitumor activities. For instance, Ma et al. (2020) synthesized 3-aryl-4-alkylpyrazol-5-amines and screened their biological targets using software, identifying compounds with significant anti-proliferation activities against tumor cells (Ma et al., 2020).

Antibacterial Activity

The discovery of new antibacterial agents is another crucial application of pyrazole derivatives. Frolova et al. (2011) discovered novel heterocyclic scaffolds derived from 5-aminopyrazoles that exhibited notable antibacterial activities, demonstrating the potential of these compounds in addressing antibiotic resistance (Frolova et al., 2011).

Regioselectivity in Chemical Reactions

Understanding and controlling regioselectivity in chemical reactions involving pyrazole derivatives is essential for developing new pharmaceuticals. Bou-Petit et al. (2020) investigated the regioselectivity of Ullmann and acylation reactions on pyrazol-3-amines, providing insights into the decoration of the pyrazole ring for pharmaceutical development (Bou-Petit et al., 2020).

Future Directions

The future directions for research on “3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine” would depend on its potential applications. Pyrazole derivatives have been studied for their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

5-(2,3,3-trimethylbutyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-7(10(2,3)4)5-8-6-9(11)13-12-8/h6-7H,5H2,1-4H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZQJWLAVUWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=NN1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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